![molecular formula C20H20BrN3OS B2371329 1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one CAS No. 897473-22-2](/img/structure/B2371329.png)
1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one
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Overview
Description
The compound “1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one” is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . These derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used in drug discovery and development .
Synthesis Analysis
The synthesis of these derivatives involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Molecular Structure Analysis
The molecular structure of these compounds is characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions are carefully controlled to ensure the correct formation of the desired product .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Scientific Research Applications
- Thiazoles, including derivatives like our compound, exhibit antitumor and cytotoxic effects. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity against prostate cancer cells .
Antitumor and Cytotoxic Activity
Organic Photovoltaic Materials
Future Directions
properties
IUPAC Name |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c21-16-7-8-17-18(14-16)26-20(22-17)24-12-10-23(11-13-24)19(25)9-6-15-4-2-1-3-5-15/h1-5,7-8,14H,6,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZOXAMJRPDNSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one |
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